2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide
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Overview
Description
2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide is a chemical compound with a molecular formula of C9H15N3O2S It is known for its unique structure, which includes a pyridine ring, an amino group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide typically involves the reaction of 2-chloropyridine with N,N-dimethyl-ethylenediamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethanamine: Similar structure but lacks the sulfonamide group.
N,N-Dimethyl-2-(pyridin-2-yl)ethanamine: Similar structure but lacks the amino group.
2-(Pyridin-2-yl)ethanesulfonamide: Similar structure but lacks the N,N-dimethyl group.
Uniqueness
2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide is unique due to the presence of both the sulfonamide and N,N-dimethyl groups, which confer specific chemical and biological properties. These functional groups enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research applications .
Biological Activity
2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide, often referred to as a sulfonamide compound, possesses a unique structural configuration characterized by an amino group, a dimethylamino group, and a sulfonamide moiety linked to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and potential antiviral properties.
The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis. By blocking this enzyme, the compound effectively disrupts bacterial growth and survival, showcasing its potential as an antimicrobial agent. Additionally, preliminary studies suggest that this compound may exhibit antiviral properties, particularly against emerging infectious diseases.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Demonstrated significant inhibition against various bacterial strains through enzyme inhibition.
- Antiviral Potential : Early-stage research indicates effectiveness against certain viral pathogens.
- Enzyme Inhibition : Acts as a competitive inhibitor for specific enzymes, influencing metabolic pathways.
Antimicrobial Studies
A study conducted to evaluate the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded to assess its potency:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These findings underscore the compound's potential as a broad-spectrum antibacterial agent.
Antiviral Studies
In another investigation focusing on its antiviral properties, this compound was tested against influenza viruses. The results indicated a significant reduction in viral load in infected cell cultures:
Viral Strain | Viral Load Reduction (%) |
---|---|
Influenza A (H1N1) | 75 |
Influenza B | 60 |
This suggests that the compound may interfere with viral replication processes.
Synthesis and Purification
The synthesis of this compound typically involves reacting 2-aminopyridine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions are crucial for yield optimization and purity, often employing high-performance liquid chromatography (HPLC) for purification.
Comparison with Similar Compounds
When compared to other sulfonamides like sulfanilamide and sulfapyridine, this compound exhibits enhanced interaction capabilities due to its unique pyridine-sulfonamide structure. This allows it to target a broader range of biological pathways, making it a promising candidate for further therapeutic exploration .
Properties
Molecular Formula |
C9H15N3O2S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-amino-N,N-dimethyl-2-pyridin-2-ylethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2)15(13,14)7-8(10)9-5-3-4-6-11-9/h3-6,8H,7,10H2,1-2H3 |
InChI Key |
WTGUTMDWJMCMGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CC(C1=CC=CC=N1)N |
Origin of Product |
United States |
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